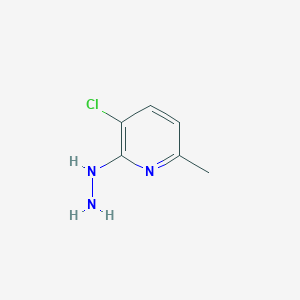

3-Chloro-2-hydrazinyl-6-methylpyridine

Description

3-Chloro-2-hydrazinyl-6-methylpyridine is a heterocyclic compound featuring a pyridine backbone substituted with chlorine at position 3, a hydrazinyl group at position 2, and a methyl group at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The hydrazinyl group enables nucleophilic reactivity, while the chloro and methyl substituents influence solubility and stability.

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

(3-chloro-6-methylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8ClN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

UGJJEIVFNWNFEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)NN |

Origin of Product |

United States |

Preparation Methods

Starting Material and Reaction Overview

- The key intermediate, 3-chloro-2-hydrazinopyridine , is typically synthesized from 2,3-dichloropyridine .

- The reaction involves nucleophilic substitution where one chlorine atom (at the 2-position) is replaced by a hydrazinyl group (-NH-NH2) using hydrazine hydrate.

- The reaction is carried out under reflux conditions in a polar organic solvent such as ethanol, methanol, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane.

Typical Reaction Conditions and Parameters

| Parameter | Range / Preferred Condition |

|---|---|

| Molar ratio (2,3-dichloropyridine : hydrazine hydrate) | 1 : 2 to 1 : 6 (preferably 1 : 4) |

| Solvent volume | 20 to 50 mL per mmol of 2,3-dichloropyridine (preferably 40 mL/mmol) |

| Solvent type | Ethanol preferred; alternatives include DMF, THF, 1,4-dioxane |

| Reaction temperature | Reflux (~78°C for ethanol) |

| Reaction time | 4 to 72 hours (4-8 hours typical for high yield) |

| Hydrazine hydrate concentration | ≥ 80% |

Reaction Procedure Example

- Dissolve 2,3-dichloropyridine in ethanol.

- Add hydrazine hydrate dropwise while stirring.

- Heat the mixture to reflux and maintain for 4 to 72 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture and isolate the product by suction filtration.

- Wash and dry the crude product to obtain 3-chloro-2-hydrazinopyridine .

Yield and Purity

- Yields reported range from 70% to 90% depending on reaction time and conditions.

- The method described in patent CN102249991A reports improved yield and reduced hydrazine consumption by optimizing solvent and molar ratios, achieving high purity and cost efficiency.

Functionalization to 3-Chloro-2-hydrazinyl-6-methylpyridine Derivatives

Hydrazone Formation with Aldehydes

- The hydrazinyl group in 3-chloro-2-hydrazinopyridine can be further reacted with aromatic aldehydes to form hydrazone derivatives, including substitution at the 6-methyl position.

- This step is typically catalyzed by a small amount of acetic acid and carried out at room temperature.

Reaction Conditions

| Parameter | Condition |

|---|---|

| Molar ratio (3-chloro-2-hydrazinopyridine : aldehyde : acetic acid) | 1 : 1 to 2 : 0.1 to 0.2 (preferably 1 : 1 : 0.1) |

| Solvent | Ethanol (preferred), petroleum ether, methanol, n-hexane for recrystallization |

| Reaction temperature | Room temperature |

| Reaction time | Until complete by TLC monitoring |

| Solvent volume | 5 to 15 mL per mmol of 3-chloro-2-hydrazinopyridine (preferably 10 mL/mmol) |

Example Synthesis of 3-Chloro-2-(2-(2-methylphenyl)hydrazinyl)pyridine

- Mix 3-chloro-2-hydrazinopyridine (1 mmol), ethanol (10 mL), acetic acid (0.1 mmol), and 2-methylbenzaldehyde (1 mmol).

- Stir at room temperature while monitoring by TLC.

- Upon completion, filter and recrystallize the product from ethanol.

- Yield: 86%, melting point 145-148°C.

Summary Table of Preparation Steps

| Step | Reagents and Conditions | Outcome / Notes |

|---|---|---|

| 1. Synthesis of 3-chloro-2-hydrazinopyridine | 2,3-dichloropyridine + hydrazine hydrate in ethanol, reflux 4-72 h | High yield (70-90%), hydrazine substitution at 2-position |

| 2. Hydrazone formation | 3-chloro-2-hydrazinopyridine + aromatic aldehyde + acetic acid in ethanol, RT | Formation of hydrazone derivatives, yields ~70-86% |

| 3. Purification | Recrystallization from ethanol, petroleum ether, or methanol | Pure crystalline products with defined melting points |

In-Depth Research Findings and Optimization

- The use of ethanol as solvent is favored due to its polarity, ability to dissolve reactants, and ease of removal.

- The molar ratio of hydrazine hydrate to 2,3-dichloropyridine critically affects yield and reaction time; excess hydrazine accelerates reaction but increases cost and safety concerns.

- Reflux duration can be shortened to 4-8 hours with optimized solvent and hydrazine ratios, improving throughput and reducing costs.

- Acetic acid catalysis in hydrazone formation improves reaction rate and product crystallinity.

- Recrystallization solvent choice influences product purity and yield; ethanol and petroleum ether are preferred for hydrazones.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The hydrazinyl group readily undergoes condensation with aromatic aldehydes to form hydrazone derivatives. This reaction is typically acid-catalyzed and proceeds in polar solvents like ethanol:

General Reaction:

3-Chloro-2-hydrazinyl-6-methylpyridine + RCHO → 3-Chloro-6-methyl-2-(arylidenehydrazinyl)pyridine

Experimental Data from Patent CN105418496A :

| Aldehyde | Solvent | Catalyst | Yield | Product Properties (m.p.) |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Ethanol | Acetic Acid | 71% | 221–224°C |

| 2-Methylbenzaldehyde | Ethanol | Acetic Acid | 86% | 145–148°C |

| 2-Methoxybenzaldehyde | 1,4-Dioxane | Acetic Acid | 63% | 178–180°C |

Key Observations:

-

Ethanol is the preferred solvent for aliphatic aldehydes, while 1,4-dioxane improves yields for bulkier substituents .

-

Thin-layer chromatography (TLC) is used to monitor reaction completion.

Acylation and Cyclization Reactions

The hydrazinyl group reacts with acyl chlorides to form intermediates that undergo cyclization. This is critical for synthesizing heterocyclic frameworks:

Reaction with Chloroacetyl Chloride :

-

Acylation Step:

3-Chloro-2-hydrazinyl-6-methylpyridine + ClCH₂COCl → 2-(Chloroacetylamino)pyridine derivative -

Cyclization Step:

The intermediate reacts with Schiff bases (e.g., arylidene derivatives) in dioxane to form azetidinone rings.

Representative Data from PMC6149089 :

| Substituent (R) | Cyclization Yield |

|---|---|

| 3-Bromophenyl | 77% |

| 4-Methoxyphenyl | 68% |

| 4-Nitrophenyl | 50% |

Mechanistic Insight:

-

Triethylamine is used to neutralize HCl during cyclization.

-

The reaction proceeds via nucleophilic attack of the hydrazinyl nitrogen on the carbonyl carbon, followed by ring closure .

Interaction with Electrophilic Reagents

The chlorine atom at the 3-position participates in nucleophilic aromatic substitution (NAS) reactions under specific conditions:

Example Reaction with Hydrazine :

3-Chloro-2-hydrazinyl-6-methylpyridine + NH₂NH₂ → Pyridine derivatives with modified substituents

Conditions:

-

Polar solvents (e.g., DMF, ethanol)

-

Reflux for 4–8 hours

Synthetic Utility:

This reaction is pivotal for synthesizing advanced intermediates in agrochemicals, such as Chlorantraniliprole .

Comparative Reactivity Analysis

The table below summarizes reactivity trends based on substituent effects:

Scientific Research Applications

3-Chloro-2-hydrazinyl-6-methylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinyl-6-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 6-chloro-2-methoxy-3-nitropyridine) increase electrophilicity at the pyridine ring, enhancing reactivity in substitution reactions compared to 3-Chloro-2-hydrazinyl-6-methylpyridine .

- Ring System Differences: Pyridazine derivatives (e.g., 3-Chloro-6-hydrazinopyridazine) exhibit distinct solubility and polarity due to their six-membered di-aza ring, impacting their utility in medicinal chemistry .

Nucleophilic Substitution

- 3-Chloro-2-hydrazinyl-6-methylpyridine : The hydrazinyl group at position 2 acts as a strong nucleophile, enabling further derivatization (e.g., condensation with carbonyl compounds to form hydrazones). The methyl group at position 6 sterically hinders reactions at adjacent positions .

- 3-Bromo-6-chloro-2-hydrazinylpyridine : Bromine’s higher leaving-group ability compared to chlorine facilitates faster substitution reactions, as seen in cross-coupling protocols .

- 2-(Chlorothio)pyridine-3-carbonyl chloride : The carbonyl chloride group undergoes rapid nucleophilic acyl substitutions, contrasting with the hydrazinyl group’s preference for condensation reactions .

Biological Activity

3-Chloro-2-hydrazinyl-6-methylpyridine is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of 3-Chloro-2-hydrazinyl-6-methylpyridine, summarizing relevant research findings, case studies, and synthesizing data in tabular form.

Chemical Structure and Properties

The compound 3-Chloro-2-hydrazinyl-6-methylpyridine (CHClN) features a pyridine ring substituted with both a hydrazine moiety and a chlorine atom. Its unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Hydrazones have been widely studied for their antimicrobial properties. The activity of 3-Chloro-2-hydrazinyl-6-methylpyridine falls within this category:

- Mechanism of Action : The hydrazine group can interact with various biological targets due to its nucleophilic nature, potentially disrupting microbial cell functions.

- Case Study : In a study evaluating similar hydrazine derivatives, compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various strains including E. coli and C. albicans .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 3-Chloro-2-hydrazinyl-6-methylpyridine | E. coli | TBD |

| Similar Hydrazine Derivative | C. albicans | 0.0048 |

| Similar Hydrazine Derivative | Bacillus mycoides | 0.0098 |

Anticancer Activity

The anticancer potential of hydrazine derivatives has been documented extensively:

- Research Findings : A study highlighted that hydrazone derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with IC values as low as 4 µM .

- Comparative Analysis : The potency of 3-Chloro-2-hydrazinyl-6-methylpyridine in inhibiting cancer cell proliferation remains to be established through further experimental studies.

| Cell Line | IC (µM) |

|---|---|

| A549 | TBD |

| MCF-7 | TBD |

| HepG2 | TBD |

Anti-inflammatory Activity

Hydrazines are also recognized for their anti-inflammatory properties:

- Mechanism : They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

- Findings : While specific data on 3-Chloro-2-hydrazinyl-6-methylpyridine is limited, related compounds have shown promising results in reducing inflammation in animal models .

Structure-Activity Relationship (SAR)

The biological activity of hydrazine derivatives is often influenced by their structural characteristics:

- Substituents : The presence of halogen atoms (like chlorine) can enhance antimicrobial activity.

- Hydrazine Moiety : The ability to form hydrogen bonds and interact with biological targets is crucial for activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Chloro-2-hydrazinyl-6-methylpyridine while minimizing by-product formation?

- Methodological Answer : The compound can be synthesized via hydrazine substitution on a halogenated pyridine precursor. For example, analogous reactions involve reacting 6-chloro-3-chloromethylpyridine with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) to isolate the product . Optimizing reaction time (e.g., 8–12 hours) and stoichiometric ratios (1:1.2 molar ratio of halogenated precursor to hydrazine) reduces side products like unreacted hydrazine or dimerization by-products.

Q. How should researchers characterize the purity and structure of 3-Chloro-2-hydrazinyl-6-methylpyridine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR in DMSO-d to confirm the hydrazinyl (–NH–NH) proton signals (~δ 4.5–5.5 ppm) and aromatic pyridine protons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with HRMS (ESI-TOF) to confirm the [M+H] ion (e.g., theoretical vs. observed mass error < 2 ppm) .

- Elemental Analysis : Verify C, H, N, and Cl percentages to confirm stoichiometry.

Q. What purification strategies are recommended for isolating 3-Chloro-2-hydrazinyl-6-methylpyridine from reaction mixtures?

- Methodological Answer : After synthesis, employ gradient column chromatography (silica gel, ethyl acetate/hexane 1:3 to 1:1) to separate the target compound from unreacted starting materials. For persistent impurities, recrystallization in ethanol/water (7:3 v/v) at 0–4°C enhances purity . Monitor fractions via TLC (R ~0.4 in ethyl acetate/hexane 1:1) and characterize isolated crystals via melting point analysis.

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination of 3-Chloro-2-hydrazinyl-6-methylpyridine?

- Methodological Answer : Use the SHELX suite for structure refinement. If data inconsistencies arise (e.g., high R or poor fit in electron density maps):

- Check for twinning using PLATON or ROTAX; apply twin law matrices if detected .

- Model disordered atoms (e.g., methyl or hydrazinyl groups) with PART instructions in SHELXL .

- Validate hydrogen bonding networks with OLEX2 or Mercury to ensure geometric plausibility .

Q. What role do hydrogen-bonding networks play in the solid-state stability of 3-Chloro-2-hydrazinyl-6-methylpyridine?

- Methodological Answer : Hydrogen bonding between the hydrazinyl (–NH–NH) group and chloro/methyl substituents stabilizes the crystal lattice. Graph set analysis (e.g., D for donor and A for acceptor patterns) reveals motifs like or . Use Mercury or CrystalExplorer to generate interaction maps and quantify energies (e.g., –NHN interactions ~5–10 kJ/mol) .

Q. How can researchers address synthetic impurities that complicate spectroscopic data interpretation?

- Methodological Answer :

- LC-MS : Identify impurities via liquid chromatography-mass spectrometry (LC-MS) in positive ion mode. Compare retention times and fragmentation patterns with standards.

- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect polymorphic impurities or solvates by analyzing thermal decomposition profiles .

- Paramagnetic NMR additives : Add Cr(acac) to suppress signal broadening caused by trace metal catalysts .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental vibrational spectra (IR/Raman) be investigated?

- Methodological Answer :

DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level and compute harmonic frequencies. Scale factors (0.96–0.98) adjust for anharmonicity .

Experimental Validation : Compare computed peaks with experimental IR (KBr pellet) and Raman spectra. Discrepancies >20 cm may indicate conformational flexibility or solvent effects.

Solvent Correction : Recompute frequencies with implicit solvent models (e.g., PCM for ethanol) to match experimental conditions .

Tools and Software Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.